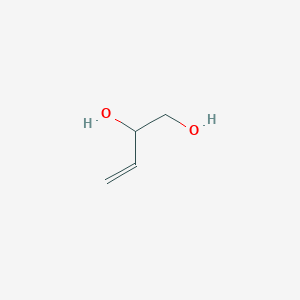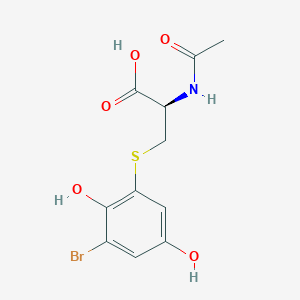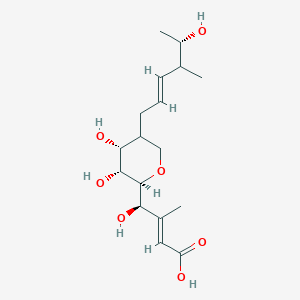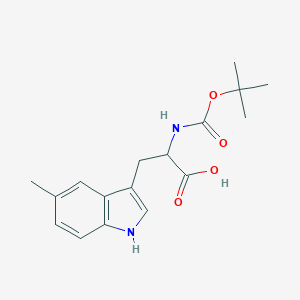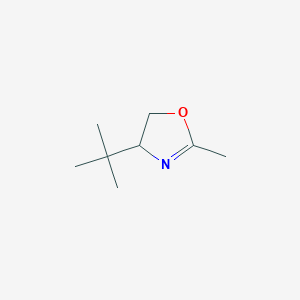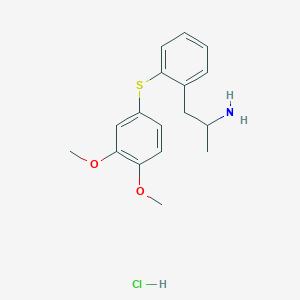
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride, also known as TAK-147, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and acts as a selective serotonin receptor agonist.
Mécanisme D'action
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor has been shown to have anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neurogenesis, and the modulation of neuronal excitability. These effects are thought to contribute to the anxiolytic and antidepressant properties of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for more specific and targeted research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride. One area of interest is its potential use in combination with other drugs for the treatment of mood disorders. Another area of interest is the development of more selective and potent agonists for the serotonin 5-HT1A receptor, which could lead to more effective treatments for mood disorders. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride, which could help to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride involves several steps, including the reaction of 3,4-dimethoxythiophenol with 2-bromoanisole, followed by the reaction with 2-bromo-4-methylphenylpropan-1-amine. The resulting product is then treated with hydrochloric acid to obtain 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride hydrochloride.
Applications De Recherche Scientifique
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been studied for its potential therapeutic applications in various fields of research. One area of interest is its use in the treatment of mood disorders, such as depression and anxiety. 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to have a selective affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propriétés
Numéro CAS |
128959-18-2 |
|---|---|
Nom du produit |
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride |
Formule moléculaire |
C17H22ClNO2S |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2S.ClH/c1-12(18)10-13-6-4-5-7-17(13)21-14-8-9-15(19-2)16(11-14)20-3;/h4-9,11-12H,10,18H2,1-3H3;1H |
Clé InChI |
OHTKBSWZKZOJSL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N.Cl |
SMILES canonique |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N.Cl |
Synonymes |
Benzeneethanamine, 2-((3,4-dimethoxyphenyl)thio)-alpha-methyl-, hydroc hloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



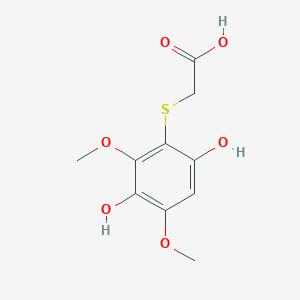
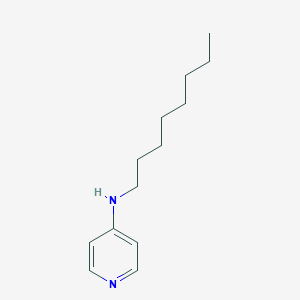
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
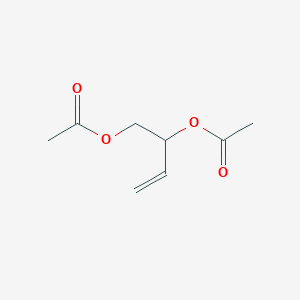
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
